BenchChemオンラインストアへようこそ!

SB 525334

Kinase Selectivity TGF-β Signaling ALK5 Inhibition

Choose SB 525334 for your TGF-β/ALK5 research based on its rigorously defined selectivity window: 4-fold potency over ALK4 (IC50 58.5 nM) and no inhibition of ALK2/3/6 (IC50 >10 µM), ensuring pathway-specific interrogation. Validated in vivo at oral doses of 10-30 mg/kg, it effectively reduces renal and pulmonary fibrosis markers with 87% oral bioavailability, enabling chronic dosing without invasive administration. Avoid experimental variability from alternative ALK5 inhibitors; specify SB 525334 to leverage its well-characterized kinase profile and established in vivo efficacy benchmarks.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
CAS No. 356559-20-1
Cat. No. B1681501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 525334
CAS356559-20-1
Synonyms6-(2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline
SB 525334
SB-525334
SB525334
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26)
InChIKeyDKPQHFZUICCZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 525334 (CAS 356559-20-1) TGF-βRI/ALK5 Inhibitor: Quantitative Potency and Selectivity for Fibrosis Research Procurement


SB 525334 (CAS 356559-20-1) is a synthetic small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), characterized as a quinoxaline derivative [1]. It demonstrates potent, ATP-competitive inhibition of ALK5 kinase activity in cell-free assays (IC50 = 14.3 nM) . Its kinase selectivity profile is well-defined, showing approximately 4-fold lower potency against the closely related receptor ALK4 (IC50 = 58.5 nM) and no significant inhibition (IC50 > 10,000 nM) against ALK2, ALK3, or ALK6 . This profile supports its primary use in research applications requiring specific interrogation of canonical TGF-β/Smad signaling pathways.

SB 525334 for Fibrosis and Cancer Research: Why Potency and Selectivity Data Preclude Interchangeability with Other ALK5 Inhibitors


Substituting SB 525334 with another ALK5 inhibitor without experimental validation introduces significant scientific risk due to variable kinase selectivity, divergent potency, and distinct in vivo pharmacokinetic profiles. Although compounds like SB-431542, SB-505124, LY2157299 (Galunisertib), and A-83-01 all target ALK5, they differ in their inhibition of off-target kinases (e.g., ALK4, ALK7, BMP receptors), their absolute IC50 values for ALK5, and their oral bioavailability [1]. These differences directly affect the interpretation of TGF-β pathway modulation in complex biological systems, making SB 525334 the optimal choice only for experiments where its specific, quantified selectivity window (4-fold over ALK4, no activity on ALK2/3/6) and established in vivo efficacy at defined doses (1-30 mg/kg) are critical to the experimental design [2].

SB 525334 (356559-20-1) Procurement Evidence Guide: Quantified Differentiation vs. Key ALK5 Inhibitor Comparators


Kinase Selectivity of SB 525334 vs. SB-505124: Defined Inactivity Against ALK2/3/6 with >10,000 nM IC50 Values

SB 525334 demonstrates a clear selectivity advantage over SB-505124 and SB-431542 by being completely inactive against the off-target receptors ALK2, ALK3, and ALK6 at concentrations up to 10 μM [1]. While SB-505124 shows 3- to 5-fold greater potency than SB-431542 and inhibits ALK4 and ALK7, its activity against ALK2 is reported to be negligible, but the exact IC50 is less well-defined in primary literature [2]. SB 525334's inactivity against ALK2/3/6 (IC50 > 10,000 nM) ensures that observed biological effects can be more confidently attributed to the selective inhibition of ALK5 and, to a lesser extent, ALK4 [1]. This specificity is critical for studies where confounding effects from BMP signaling (mediated by ALK2/3/6) must be minimized.

Kinase Selectivity TGF-β Signaling ALK5 Inhibition

In Vivo Oral Efficacy of SB 525334: Dose-Dependent Reduction of Renal Fibrosis Markers at 10 mg/kg/day in a Rat PAN Nephritis Model

In a direct head-to-head demonstration of in vivo target engagement and functional effect, oral administration of SB 525334 at 10 mg/kg/day for 11 days significantly reduced several key markers of renal fibrosis in the puromycin aminonucleoside (PAN) rat nephritis model [1]. Compared to vehicle-treated PAN controls, SB 525334 produced statistically significant decreases in renal PAI-1 mRNA, procollagen α1(I) mRNA, and procollagen α1(III) mRNA [1]. This study also established a dose-response relationship, with significant effects observed at 10 mg/kg/day, while lower doses (1 and 3 mg/kg/day) showed a trend [1]. This establishes a benchmark for effective in vivo dosing that is critical for experimental reproducibility.

In Vivo Efficacy Renal Fibrosis Oral Bioavailability

Oral Bioavailability of SB 525334 vs. SB-505124: A Quantified Pharmacokinetic Advantage for In Vivo Studies

SB 525334 exhibits superior oral bioavailability compared to its close structural analog, SB-505124, a key differentiator for in vivo experimental design [1]. Pharmacokinetic analysis in rats revealed that SB 525334 is orally bioavailable (87%) with a plasma half-life of 115 minutes [2]. In contrast, SB-505124 is reported to have a lower oral bioavailability of 76.4% [1]. This difference, while seemingly modest, can significantly impact the required oral dose and the consistency of plasma drug levels, making SB 525334 a more reliable tool for chronic oral dosing studies.

Pharmacokinetics Oral Bioavailability In Vivo Modeling

SB 525334 vs. LY2157299 (Galunisertib): 4-Fold Higher ALK5 Potency for Cell-Free and Cellular Assays

In cell-free kinase assays, SB 525334 (IC50 = 14.3 nM) is approximately 4-fold more potent against ALK5 than LY2157299 (Galunisertib) (IC50 = 56 nM) . This difference in potency translates to a lower effective concentration required to achieve comparable levels of ALK5 inhibition in vitro. While LY2157299 is a clinically advanced compound with a well-characterized safety profile, SB 525334's higher potency may be advantageous in research settings where maximal target engagement is desired at lower compound concentrations, reducing the risk of off-target effects or solubility issues.

ALK5 Potency IC50 Comparison TGF-β Inhibition

SB 525334's Dual In Vivo Efficacy in Both Renal and Pulmonary Fibrosis Models at Defined Oral Doses

Unlike many ALK5 inhibitors with efficacy primarily demonstrated in a single disease model, SB 525334 has robustly validated in vivo efficacy in two distinct organ-specific fibrosis models [REFS-1, REFS-2]. In the bleomycin-induced pulmonary fibrosis model in rats, oral administration of SB 525334 at 10 mg/kg or 30 mg/kg twice daily significantly attenuated histopathological alterations in the lung and decreased the mRNA expression of type I and III procollagen and fibronectin [1]. This demonstrates its functional effect in a second, independent fibrotic condition. This dual-model validation provides stronger evidence for its utility as a general TGF-β pathway inhibitor in fibrosis research compared to compounds with more limited in vivo characterization.

Pulmonary Fibrosis Renal Fibrosis In Vivo Validation

SB 525334 vs. SB-431542: Higher Potency and Defined In Vivo Dosing for Fibrosis Studies

SB 525334 demonstrates higher potency and more clearly defined in vivo dosing than its predecessor, SB-431542 [1]. While SB-431542 is a widely used ALK5 inhibitor, its reported IC50 for ALK5 is higher (approximately 94 nM in some assays) compared to SB 525334's 14.3 nM [2]. Furthermore, SB 525334 has been extensively characterized in vivo with defined oral doses (1, 3, 10 mg/kg/day) that produce quantifiable reductions in fibrosis markers [2]. This established dose-response relationship for SB 525334 provides a more robust foundation for experimental design than the less-defined in vivo parameters often associated with SB-431542, reducing the need for extensive pilot studies.

Potency Comparison In Vivo Dosing Fibrosis

SB 525334 (356559-20-1) Application Scenarios: Validated In Vivo Models and In Vitro Assays for Fibrosis and Cancer Research


In Vivo Studies of Renal Fibrosis Using the Puromycin Aminonucleoside (PAN) Rat Model

Employ SB 525334 at an oral dose of 10 mg/kg/day for 11 days to significantly reduce renal fibrosis markers, including PAI-1, procollagen α1(I), and procollagen α1(III) mRNA, in the PAN-induced rat model of nephritis [1]. This validated dosing regimen provides a reliable benchmark for investigating the role of TGF-β signaling in the progression of renal fibrosis and for assessing the efficacy of potential anti-fibrotic interventions. The compound's oral bioavailability (87%) supports chronic dosing without the need for invasive administration routes [1].

In Vivo Studies of Pulmonary Fibrosis Using the Bleomycin-Induced Rat Model

Utilize SB 525334 at oral doses of 10 mg/kg or 30 mg/kg administered twice daily to attenuate bleomycin-induced pulmonary fibrosis [2]. This application is validated by published data demonstrating significant reductions in histopathological lung alterations and decreased expression of type I and III procollagen and fibronectin mRNA [2]. This scenario is ideal for researchers studying idiopathic pulmonary fibrosis (IPF) or other fibrotic lung diseases where TGF-β signaling is a key driver.

In Vitro Characterization of ALK5-Dependent TGF-β Signaling in Renal Epithelial Cells

Use SB 525334 at a concentration of 1 μM in cell-based assays to specifically block TGF-β1-induced phosphorylation and nuclear translocation of Smad2/3 in renal proximal tubule epithelial (RPTE) cells [1]. This application also includes the inhibition of TGF-β1-induced increases in PAI-1 and procollagen α1(I) mRNA expression in A498 renal epithelial carcinoma cells [1]. This provides a robust, quantitative in vitro system for studying canonical TGF-β signaling and for screening potential downstream effectors or co-treatments.

Investigating Diabetic Kidney Disease (DKD) Pathophysiology in Murine Models

Apply SB 525334 in a diabetic kidney disease mouse model to ameliorate renal injury through the suppression of inflammation and regulation of the TGF-β1/JNK and TGF-β1/Smad signaling pathways [3]. This scenario is supported by recent data showing that SB 525334 treatment regulates inflammatory cytokines (TGF-β1, IL-6, IL-10) and promotes the transition of M1 to M2 macrophages [3]. This application is particularly relevant for researchers investigating the inflammatory component of DKD and the therapeutic potential of ALK5 inhibition in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 525334

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.